molecular formula C16H18N2O4S2 B3006234 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1798047-25-2

3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Cat. No.: B3006234
CAS No.: 1798047-25-2
M. Wt: 366.45
InChI Key: VBRCIORHUGLCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Evaluation

A series of compounds, including azetidinones, have been synthesized and evaluated for their antibacterial and antifungal activities. The research demonstrates that these compounds exhibit significant antimicrobial properties, making them potential candidates for the development of new antimicrobial agents. Studies such as those by Prajapati and Thakur (2014), Darwish et al. (2014), and Shah et al. (2014) highlight the synthesis and antimicrobial evaluation of novel azetidinones and their derivatives, showcasing their efficacy against various bacterial and fungal strains.

  • In the study by Prajapati and Thakur (2014), azetidinones underwent facile condensation with different aromatic aldehydes to yield compounds with good antimicrobial yields. This indicates their potential in combating bacterial and fungal infections.
  • Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, further emphasizing the versatile applications of these compounds in microbial inhibition.
  • Shah et al. (2014) synthesized a new series of azetidinones by reacting with Benzene sulfonyl chloride, which were tested for their antibacterial and antifungal activities, showing promising results.

Antitubercular and COX-2 Inhibitor Activities

Some studies have also explored the antitubercular and COX-2 inhibitor activities of these compounds. For instance, Kumar et al. (2013) synthesized novel sulfonyl derivatives that exhibited moderate to significant antibacterial and antifungal activities, with some compounds showing excellent antitubercular molecules when compared with first-line drugs like isoniazid.

  • ArockiaBabu et al. (2009) synthesized derivatives that were tested against COX-1 and COX-2 enzymes, finding compounds that selectively exhibited significant inhibition against the COX-2 enzyme, suggesting their potential as selective COX-2 inhibitors for therapeutic applications.

Anticonvulsant and Antiviral Activities

Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety that showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents. Additionally, Desideri et al. (2019) designed and synthesized derivatives that were evaluated for their antiviral activity against a panel of RNA and DNA viruses, showing that some derivatives interfered with viral replication in the micromolar range, indicating their potential as antiviral agents.

These studies collectively demonstrate the broad spectrum of scientific research applications of 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one and its derivatives, ranging from antimicrobial and antifungal activities to potential uses in antitubercular, COX-2 inhibitory, anticonvulsant, and antiviral therapies.

References:

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-24(20,21)14-5-2-12(3-6-14)4-7-15(19)18-10-13(11-18)22-16-17-8-9-23-16/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRCIORHUGLCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.